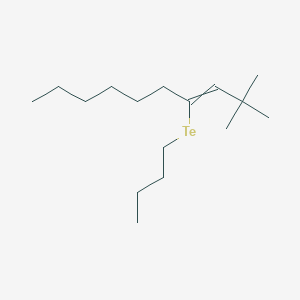
N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride is a quaternary ammonium compound with a carboxymethyl group attached to the nitrogen atom. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and in personal care products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride typically involves the reaction of N,N-dimethylpropan-2-amine with chloroacetic acid. The reaction is carried out in an aqueous medium under basic conditions, usually with sodium hydroxide as the base. The reaction proceeds through the formation of an intermediate, which is then quaternized to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. After the reaction is complete, the product is purified through filtration and crystallization processes to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxymethyl group to a hydroxymethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of cell membranes and as an antimicrobial agent in microbiology.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic.
Industry: Utilized in the formulation of disinfectants, personal care products, and as a preservative in various formulations.
Mecanismo De Acción
The antimicrobial activity of N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride is primarily due to its ability to disrupt cell membranes. The compound interacts with the lipid bilayer of microbial cell membranes, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the positively charged quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used in similar applications as a disinfectant and surfactant.
Dodecylbenzenesulfonic acid: A surfactant with antimicrobial properties.
Uniqueness
N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride is unique due to its carboxymethyl group, which enhances its solubility and reactivity compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring high solubility and strong antimicrobial activity.
Propiedades
Número CAS |
143557-97-5 |
|---|---|
Fórmula molecular |
C7H16ClNO2 |
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
carboxymethyl-dimethyl-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(2)8(3,4)5-7(9)10;/h6H,5H2,1-4H3;1H |
Clave InChI |
OUHHZFSOSXAWRN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[N+](C)(C)CC(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



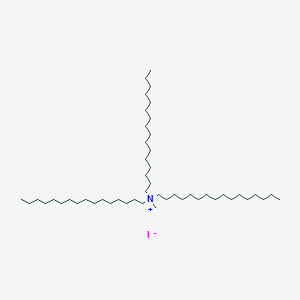
![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)
![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide](/img/structure/B12550412.png)
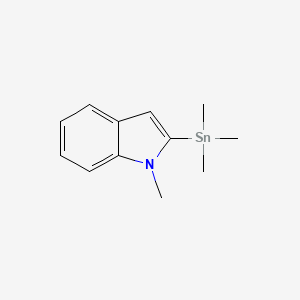
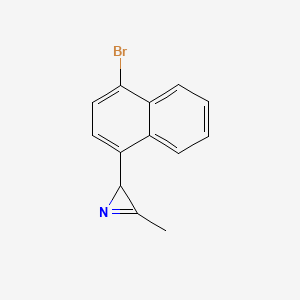
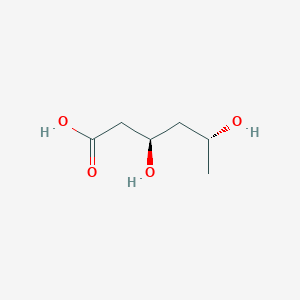

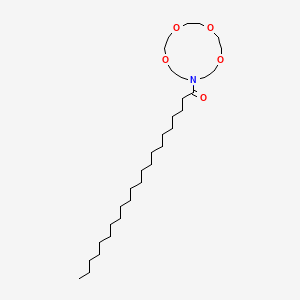
![N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine](/img/structure/B12550467.png)
![N-(2-Bromophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12550470.png)

